c[Glu24-Lys28][Gly8]GLP-1(7-37)-NH2
Description
Properties
Molecular Formula |
C149H230N42O47 |
|---|---|
Molecular Weight |
3361.7 g/mol |
IUPAC Name |
(4S)-5-[[2-[[(2S,3R)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-5-amino-1-[[(3S,6S,9S,12S,21S)-21-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[2-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]carbamoyl]-6-(4-aminobutyl)-3-(2-carboxyethyl)-9-methyl-2,5,8,11,15-pentaoxo-1,4,7,10,16-pentazacyclohenicos-12-yl]amino]-1,5-dioxopentan-2-yl]amino]-2-oxoethyl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-4-[[2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C149H230N42O47/c1-15-76(10)120(146(236)168-78(12)124(214)178-102(58-83-61-160-88-31-20-19-30-86(83)88)137(227)180-99(55-73(4)5)138(228)188-118(74(6)7)144(234)177-90(32-21-24-50-150)127(217)163-65-111(202)169-89(35-27-53-159-149(155)156)126(216)161-63-108(154)199)190-134(224)92-34-23-26-52-158-109(200)46-41-96(130(220)167-77(11)123(213)172-91(33-22-25-51-151)131(221)176-97(133(223)173-92)44-49-116(209)210)175-132(222)95(40-45-107(153)198)171-112(203)66-164-129(219)94(43-48-115(207)208)174-135(225)98(54-72(2)3)179-136(226)100(57-82-36-38-85(197)39-37-82)181-141(231)104(68-192)184-143(233)106(70-194)185-145(235)119(75(8)9)189-140(230)103(60-117(211)212)182-142(232)105(69-193)186-148(238)122(80(14)196)191-139(229)101(56-81-28-17-16-18-29-81)183-147(237)121(79(13)195)187-113(204)67-165-128(218)93(42-47-114(205)206)170-110(201)64-162-125(215)87(152)59-84-62-157-71-166-84/h16-20,28-31,36-39,61-62,71-80,87,89-106,118-122,160,192-197H,15,21-27,32-35,40-60,63-70,150-152H2,1-14H3,(H2,153,198)(H2,154,199)(H,157,166)(H,158,200)(H,161,216)(H,162,215)(H,163,217)(H,164,219)(H,165,218)(H,167,220)(H,168,236)(H,169,202)(H,170,201)(H,171,203)(H,172,213)(H,173,223)(H,174,225)(H,175,222)(H,176,221)(H,177,234)(H,178,214)(H,179,226)(H,180,227)(H,181,231)(H,182,232)(H,183,237)(H,184,233)(H,185,235)(H,186,238)(H,187,204)(H,188,228)(H,189,230)(H,190,224)(H,191,229)(H,205,206)(H,207,208)(H,209,210)(H,211,212)(H4,155,156,159)/t76-,77-,78-,79+,80-,87-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,118-,119-,120-,121-,122-/m0/s1 |
InChI Key |
KPGVUBCFEGSCNW-NNIIIAALSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N)NC(=O)[C@@H]3CCCCNC(=O)CC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N3)CCC(=O)O)CCCCN)C)NC(=O)[C@H](CCC(=O)N)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H]([C@H](C)O)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H]([C@@H](C)O)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@H](CC6=CN=CN6)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)NC(=O)C3CCCCNC(=O)CCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N3)CCC(=O)O)CCCCN)C)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(CC6=CN=CN6)N |
Origin of Product |
United States |
Design and Synthetic Methodologies for C Glu24 Lys28 Gly8 Glp 1 7 37 Nh2
Chemical Synthesis Approaches for Peptide Analogs
The creation of complex, modified peptides like c[Glu24-Lys28][Gly8]GLP-1(7-37)-NH2 relies on sophisticated chemical synthesis techniques. These methods allow for the precise, step-by-step assembly of amino acids and the introduction of non-natural modifications.
Solid-Phase Peptide Synthesis (SPPS) Strategies for Constrained Peptides
Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide chemistry and the primary method for producing GLP-1 analogs. digitellinc.comgoogle.com This technique involves building the peptide chain sequentially while it is anchored to a solid resin support. The process, whether utilizing Boc/Bzl or the more common Fmoc/t-Bu strategy, allows for efficient purification at each step by simply washing away excess reagents and by-products. digitellinc.comgoogle.com For constrained peptides like this compound, SPPS is particularly advantageous. The on-resin cyclization to form the lactam bridge between glutamic acid at position 24 and lysine (B10760008) at position 28 is a critical step that can be performed after the linear sequence has been assembled but before the peptide is cleaved from the resin. Microwave-assisted SPPS has also emerged as a method to rapidly and efficiently synthesize GLP-1 analogs. eurekaselect.combiorxiv.org
Chemoselective Ligation Techniques in GLP-1 Analog Production
While linear SPPS is powerful, the synthesis of very long or complex peptides can be challenging due to decreased yields and purity. digitellinc.com Convergent strategies, where smaller, purified peptide fragments are coupled together, offer a solution. Chemoselective ligation techniques are a class of reactions that form a native peptide bond between unprotected peptide fragments in an aqueous environment. digitellinc.comrsc.org One prominent example is Native Chemical Ligation (NCL), which involves the reaction of a peptide with a C-terminal thioester and another with an N-terminal cysteine. digitellinc.com While not directly used for the internal lactam bridge of this compound, ligation techniques are invaluable for the production of larger, more complex GLP-1 analogs and for the site-specific introduction of modifications like PEGylation or lipidation to enhance stability. nih.govacs.org Other ligation methods, such as α-ketoacid–hydroxylamine ligation and serine/threonine ligation, offer alternative strategies for the efficient synthesis of GLP-1 peptides. rsc.orgnih.govacs.org
Rational Design Principles for this compound
The specific chemical features of this compound were not arbitrary but were rationally designed to enhance its therapeutic properties. Each modification addresses a known liability of the native GLP-1 peptide.
Incorporation of Glycine (B1666218) at Position 8 for Dipeptidyl Peptidase-4 (DPP-4) Resistance
Native GLP-1 has a very short half-life in the body, largely due to its rapid degradation by the enzyme dipeptidyl peptidase-4 (DPP-4). nih.govfrontiersin.org DPP-4 specifically cleaves the peptide bond after the alanine (B10760859) residue at position 8. nih.govnih.gov To prevent this, this compound incorporates a glycine residue at position 8. This substitution makes the peptide a poor substrate for DPP-4, significantly extending its metabolic stability and duration of action. nih.gov Studies have shown that analogs with a glycine at position 8 exhibit increased resistance to DPP-4 degradation while maintaining high affinity for the GLP-1 receptor. nih.gov
Engineering of Lactam Bridge Constraints (Glu24-Lys28 Cyclization) for Conformational Stabilization
The biological activity of GLP-1 is dependent on its ability to adopt a specific three-dimensional shape, primarily an α-helical conformation, to bind effectively to its receptor. nih.govuq.edu.au In solution, native GLP-1 is flexible and only partially helical. To address this, a lactam bridge was engineered into the structure of this compound. This involves the formation of a covalent bond between the side chains of a glutamic acid (Glu) at position 24 and a lysine (Lys) at position 28. This cyclization constrains the peptide into a more stable α-helical conformation, which is crucial for optimal receptor interaction and activation. nih.govnih.govacs.org The introduction of such i to i+4 lactam bridges has been shown to result in potent functional activity and receptor affinities comparable to the native peptide. nih.govresearchgate.net The orientation of the lactam bridge is also critical, with the Glu-Lys orientation being more effective at stabilizing the helical structure than the reverse Lys-Glu orientation. nih.gov
Role of C-Terminal Amidation in Peptide Design
The native GLP-1 exists in two equipotent forms: GLP-1(7-37) and the C-terminally amidated GLP-1(7-36)-NH2, with the amidated form being more abundant. nih.gov The C-terminal amide group in this compound plays a subtle but important role. While some studies suggest that C-terminal amidation is less critical for the primary insulinotropic and glucagon-inhibiting activities of GLP-1, it has been shown to significantly slow the fibril formation and aggregation of the peptide. cam.ac.ukresearchgate.netnih.gov By reducing the propensity for aggregation, C-terminal amidation enhances the physical stability of the peptide, which is a crucial attribute for a therapeutic agent. cam.ac.ukresearchgate.netcam.ac.uk
Structural Characterization and Conformational Analysis of C Glu24 Lys28 Gly8 Glp 1 7 37 Nh2
Spectroscopic Evaluation of Secondary Structure Content (e.g., Circular Dichroism)
Circular Dichroism (CD) spectroscopy is a powerful technique for rapidly assessing the secondary structure content of peptides and proteins in solution. For GLP-1 and its analogues, CD studies are instrumental in determining the extent of α-helical conformation, which is believed to be important for receptor binding and activation. nih.gov
Studies on various GLP-1 analogues have consistently shown that the native peptide adopts a largely random coil structure in aqueous solution but transitions to a more helical conformation in the presence of membrane-mimicking environments, such as solutions containing 2,2,2-trifluoroethanol (B45653) (TFE) or micelles. nih.govresearchgate.net The introduction of constraints, such as lactam bridges, is a common strategy to pre-organize the peptide into a more helical and bioactive conformation, even in aqueous solutions. nih.gov
A typical CD spectrum for a helical peptide like c[Glu24-Lys28][Gly8]GLP-1(7-37)-NH2 would exhibit characteristic negative bands around 208 nm and 222 nm and a positive band around 192 nm. The mean residue ellipticity at 222 nm is often used to estimate the percentage of α-helical content.
Table 1: Illustrative Circular Dichroism Data for GLP-1 Analogues
| Peptide | Solvent | Predominant Secondary Structure | Estimated Helicity (%) |
| Native GLP-1(7-37) | Aqueous Buffer | Random Coil | Low |
| Native GLP-1(7-37) | 30% TFE | α-helix | Moderate-High |
| This compound | Aqueous Buffer | α-helix | Moderate |
This table is illustrative and based on typical findings for constrained GLP-1 analogues. Actual values would require experimental determination.
Advanced Structural Elucidation Techniques for Conformationally Constrained Peptides
While CD spectroscopy provides a global view of the secondary structure, more detailed atomic-level information is obtained through advanced techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. Two-dimensional (2D) NMR studies have been pivotal in determining the solution structures of GLP-1 and its analogues. nih.gov These studies have revealed that GLP-1 can form two helical segments, typically from residues 13-20 and 24-35, connected by a linker region. nih.gov
For a conformationally constrained peptide such as this compound, NMR spectroscopy would be employed to:
Confirm the presence and location of the lactam bridge: Specific cross-peaks in a Nuclear Overhauser Effect Spectroscopy (NOESY) experiment would provide evidence for the proximity of the side chains of Glu24 and Lys28.
Determine the precise helical regions: Analysis of chemical shifts, coupling constants, and NOE patterns allows for the delineation of the α-helical segments along the peptide backbone.
NMR studies on similar cyclic GLP-1 analogues have confirmed that the lactam bridge effectively stabilizes the helical conformation in the region of the constraint. nih.gov It is expected that the NMR structure of this compound would show a well-defined α-helix encompassing residues 24 to 28 and potentially extending further along the C-terminus. The N-terminal region may retain some flexibility, which can be important for the initial interaction with the GLP-1 receptor. nih.gov
Molecular Dynamics Simulations and Computational Modeling of Peptide Conformation
Molecular dynamics (MD) simulations and computational modeling provide a dynamic view of peptide conformation and can complement experimental data from spectroscopic techniques. nih.gov These methods allow for the exploration of the conformational landscape of this compound and its interaction with the GLP-1 receptor at an atomic level of detail. rsc.orgrsc.org
Starting from an initial structural model, often derived from NMR data or homology modeling, MD simulations can:
Assess the stability of the constrained helical structure: By simulating the peptide in a solvent environment over time, one can observe whether the lactam bridge effectively maintains the helical fold.
Investigate the flexibility of different regions of the peptide: MD simulations can reveal the dynamic behavior of the N-terminus and the linker region, which may be crucial for receptor activation. nih.gov
Model the interaction with the GLP-1 receptor: Docking studies followed by MD simulations can predict the binding mode of this compound to its receptor, highlighting key intermolecular interactions. rsc.org
For GLP-1 analogues, MD simulations have been used to understand how different modifications affect the peptide's dynamics and its engagement with the receptor. nih.govrsc.org In the case of this compound, simulations would likely show that the lactam bridge reduces the conformational flexibility of the C-terminal region, pre-organizing it for receptor binding. This is hypothesized to contribute to the enhanced potency and stability of such analogues.
Molecular Pharmacology and Receptor Interactions of C Glu24 Lys28 Gly8 Glp 1 7 37 Nh2
Glucagon-Like Peptide-1 Receptor (GLP-1R) Binding Affinity and Kinetics
The binding affinity of c[Glu24-Lys28][Gly8]GLP-1(7-37)-NH2 to the GLP-1R is a critical determinant of its potency. Research on similar cyclized [Gly8]GLP-1 analogues has shown that such modifications can result in receptor affinities that are comparable to that of native GLP-1. researchgate.netnih.gov The introduction of a lactam bridge between positions 24 and 28, as seen in the specified compound, is a strategy employed to constrain the peptide's conformation. This conformational rigidity can be favorable for receptor binding. Studies on related compounds with lactam bridges at various positions have demonstrated that these constraints are well-tolerated by the receptor, often resulting in potent functional activity and receptor affinities comparable to the native peptide. researchgate.netnih.gov
Specifically, the substitution of Ala8 with Gly8 has been shown to cause only a slight decrease in binding affinity. acs.org This modification is primarily aimed at increasing resistance to degradation by the enzyme dipeptidyl peptidase-4 (DPP-IV). acs.orgnih.gov The combination of the Gly8 substitution and a lactam bridge, as in this compound, is intended to produce a stable analogue that retains high binding affinity for the GLP-1R. A study involving a similar lactam-bridged analogue, c[Glu24-Lys28]GLP-1, reported an EC50 value of 290 pM, indicating high potency. acs.org
Table 1: GLP-1R Binding Affinity and Potency of Selected GLP-1 Analogues
| Compound | Modification(s) | Binding Affinity (Ki/IC50) | Potency (EC50) |
|---|---|---|---|
| Native GLP-1(7-37)-NH2 | - | ~0.78 nM nih.gov | ~60 pM uq.edu.au |
| [Gly8]-GLP-1(7-36)-NH2 | Glycine (B1666218) at position 8 | ~2.8 nM nih.gov | Comparable to native GLP-1 acs.org |
| c[Glu24-Lys28]GLP-1 | Lactam bridge (24-28) | Not specified | 290 pM acs.org |
| c[Glu22-Lys26][Gly8]GLP-1(7-37)-NH2 | Glycine at position 8, Lactam bridge (22-26) | Comparable to native GLP-1 researchgate.netnih.gov | Picomolar range researchgate.netnih.gov |
Allosteric Modulation of GLP-1R Activity by this compound
Currently, there is no specific evidence in the reviewed literature to suggest that this compound acts as an allosteric modulator of the GLP-1R. It is designed and characterized as an orthosteric agonist, meaning it binds to the same site as the endogenous ligand, GLP-1, to activate the receptor. The structural modifications are intended to enhance its stability and potency as a direct agonist, rather than to modulate the binding or efficacy of other ligands at a distinct allosteric site.
Comparative Receptor Activation Profile with Native GLP-1 and Other GLP-1 Receptor Agonists
The receptor activation profile of this compound can be inferred by comparing its structural elements to those of native GLP-1 and other well-characterized agonists like exendin-4.
Native GLP-1: The native peptide is a potent agonist but is rapidly degraded by DPP-IV, limiting its therapeutic utility. encyclopedia.pub It activates both cAMP and β-arrestin pathways. uq.edu.aunih.gov
Exendin-4: This natural peptide from Gila monster venom is a potent GLP-1R agonist with a 53% sequence identity to human GLP-1. encyclopedia.pub It is naturally resistant to DPP-IV degradation. Exendin-4 exhibits a significantly higher potency for cAMP activation compared to native GLP-1, with only a modest increase in β-arrestin recruitment potency, indicating a bias towards G-protein signaling. uq.edu.au
Table 3: List of Compounds
| Compound Name |
|---|
| This compound |
| Glucagon-like peptide-1 (GLP-1) |
| Glucagon-like peptide-1 receptor (GLP-1R) |
| Cyclic Adenosine Monophosphate (cAMP) |
| Beta-Arrestin |
| Native GLP-1(7-37)-NH2 |
| [Gly8]-GLP-1(7-36)-NH2 |
| c[Glu24-Lys28]GLP-1 |
| c[Glu22-Lys26][Gly8]GLP-1(7-37)-NH2 |
| c[Glu18-Lys22][Gly8]GLP-1(7-37)-NH2 |
| Exendin-4 |
| Dipeptidyl peptidase-4 (DPP-IV) |
| G-protein coupled receptor (GPCR) |
| Gαs protein |
| Adenylyl cyclase |
| Beta-arrestin-1 |
Biochemical Stability and Proteolytic Degradation of C Glu24 Lys28 Gly8 Glp 1 7 37 Nh2
In Vitro Stability Against Dipeptidyl Peptidase-4 (DPP-4) Cleavage
The primary pathway for the inactivation of native GLP-1 is the cleavage of the peptide bond between Alanine (B10760859) at position 8 (Ala8) and Glutamic acid at position 9 (Glu9) by the enzyme dipeptidyl peptidase-4 (DPP-4). wikipedia.orgnih.gov This cleavage results in the formation of GLP-1(9-37), a metabolite with significantly reduced affinity for the GLP-1 receptor. nih.gov
The compound c[Glu24-Lys28][Gly8]GLP-1(7-37)-NH2 is specifically designed to resist this degradation. The critical modification is the substitution of the native Alanine at position 8 with Glycine (B1666218) (Gly8). uq.edu.au DPP-4's substrate specificity is highly dependent on the amino acid at this position, and the substitution to Glycine effectively prevents the enzyme from cleaving the peptide chain. nih.govuq.edu.au
Research on similar [Gly8]-substituted GLP-1 analogues has demonstrated a dramatic increase in resistance to DPP-4. For instance, in vitro studies using porcine plasma showed a more than five-fold increase in the half-life of a [Gly8]GLP-1 analogue compared to the native peptide when exposed to DPP-4. nih.gov
Table 1: In Vitro Stability of GLP-1 Analogues in Porcine Plasma
| Compound | Half-life (t½) in minutes | Primary Degrading Enzyme |
|---|---|---|
| GLP-1(7-36)amide (Native) | 28 | Dipeptidyl Peptidase IV |
This table illustrates the enhanced stability against DPP-4 cleavage conferred by the Gly8 substitution, based on data from studies on similar GLP-1 analogues. nih.gov
Susceptibility to Degradation by Neutral Endopeptidase 24.11 (NEP 24.11) and Other Proteases
While the [Gly8] substitution effectively shields the N-terminus from DPP-4, the peptide remains susceptible to degradation by other proteases, most notably neutral endopeptidase 24.11 (NEP 24.11). wikipedia.orgnih.gov NEP 24.11 is a zinc metallopeptidase that cleaves GLP-1 at multiple sites, particularly at the N-terminal side of hydrophobic amino acids. wikipedia.orgnih.gov Known cleavage sites in native GLP-1 include Asp15-Val16, Ser18-Tyr19, Tyr19-Leu20, Glu27-Phe28, Phe28-Ile29, and Trp31-Leu32. nih.govacs.org Endoproteolysis by NEP 24.11 may account for up to 50% of GLP-1 degradation in vivo. nih.govnih.gov
The second key structural modification in this compound, the introduction of a lactam bridge between the Glutamic acid at position 24 (Glu24) and the Lysine (B10760008) at position 28 (Lys28), plays a crucial role in mitigating degradation by NEP 24.11. This bridge conformationally constrains the C-terminal helical domain of the peptide. nih.gov This structural rigidity is thought to sterically hinder the access of NEP 24.11 to its cleavage sites. Notably, the lactam bridge is positioned in close proximity to the known NEP 24.11 cleavage site at Glu27-Phe28, likely offering direct protection. nih.govacs.org Studies on other cyclic GLP-1 analogues with multiple lactam bridges have shown exceptional resistance to NEP 24.11, with half-lives exceeding 96 hours during incubation with the recombinant enzyme. nih.govacs.org
Mechanisms Underlying Enhanced Metabolic Stability Through Structural Modifications
The enhanced metabolic stability of this compound is a direct result of a dual-pronged strategy targeting the two main enzymatic degradation pathways of GLP-1.
N-Terminal Protection: The substitution of Ala8 with Gly8 directly blocks the action of DPP-4, the primary inactivating enzyme. This preserves the integrity of the N-terminus, which is essential for receptor activation. nih.govnih.gov
Together, these two modifications provide comprehensive protection against the major routes of proteolytic degradation, significantly increasing the peptide's residence time in a biologically active form.
Determination of Peptide Half-Life in Biological Matrices (Ex Vivo Studies)
Ex vivo studies using biological matrices such as human plasma or serum are critical for evaluating the metabolic stability of peptide analogues. The half-life (t½) of a peptide in these matrices provides a strong indication of its likely in vivo stability.
The [Gly8] substitution alone has been shown to increase the half-life of GLP-1 in porcine plasma from 28 minutes to 159 minutes. nih.gov Furthermore, studies on other lactam-bridged GLP-1 analogues containing a [Gly8] modification have reported significantly higher plasma stability. nih.govacs.org For instance, some bicyclic GLP-1 analogues have demonstrated half-lives of over 96 hours when incubated with specific proteases. nih.govacs.org
Table 2: Ex Vivo Half-Life of GLP-1 and Related Analogues in Biological Fluids
| Compound | Biological Matrix | Half-Life (t½) | Key Stability Feature(s) |
|---|---|---|---|
| Native GLP-1(7-37) | Human Serum | ~3.5 hours | None |
| Native GLP-1 | Human Plasma (EDTA) | < 2 hours | None |
| [Gly8]GLP-1(7-36)amide | Porcine Plasma | ~2.65 hours (159 min) | [Gly8] substitution |
| Bicyclic/Tricyclic GLP-1 Analogues | Recombinant NEP 24.11 | > 96 hours | Multiple Lactam Bridges |
This table compiles ex vivo stability data for native GLP-1 and various analogues from different studies to illustrate the expected increase in the half-life of this compound. nih.govnih.govacs.orgbakerlab.org
The collective evidence strongly suggests that the combination of N-terminal modification and C-terminal cyclization in this compound results in a compound with a substantially prolonged half-life in biological matrices compared to the native peptide.
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Glucagon-like peptide-1 (GLP-1) |
| [Gly8]GLP-1(7-36)amide |
| GLP-1(7-36)amide |
| GLP-1(7-37) |
| GLP-1(9-37) |
| Bicyclic GLP-1 analogs |
Preclinical Pharmacodynamic Efficacy and Biological Effects in Animal Models
Impact on Glucose Homeostasis in Rodent Models of Metabolic Dysfunction
While direct in vivo studies on the specific compound c[Glu24-Lys28][Gly8]GLP-1(7-37)-NH2 in rodent models of metabolic dysfunction are not extensively detailed in the available literature, the effects can be inferred from its structural components and the known actions of similar GLP-1 analogs. The [Gly8] substitution is a well-established strategy to confer resistance to dipeptidyl peptidase-IV (DPP-IV), the primary enzyme responsible for the rapid inactivation of native GLP-1. acs.orgnih.gov This modification leads to a longer plasma half-life, enabling sustained action. nih.gov For instance, a single injection of [Gly8]GLP-1 has been shown to normalize fasting hyperglycemia and improve glucose tolerance for several hours in diabetic mice, an effect that vanishes within minutes with native GLP-1. acs.orgnih.gov
The introduction of a lactam bridge, such as the one between positions 24 and 28, is intended to constrain the peptide into a more stable alpha-helical conformation, which is believed to be important for potent receptor interaction. acs.orgnih.gov Studies on other lactam-bridged GLP-1 analogs have demonstrated potent functional activity and receptor affinities comparable to the native peptide. nih.govresearchgate.net Therefore, it is anticipated that this compound would exert robust glucose-lowering effects in rodent models of diabetes and obesity by enhancing insulin (B600854) secretion in a glucose-dependent manner and suppressing glucagon (B607659) release.
Modulation of Glucose-Stimulated Insulin Secretion in Animal Models
The primary mechanism by which GLP-1 and its analogs regulate glucose homeostasis is through the potentiation of glucose-stimulated insulin secretion (GSIS) from pancreatic beta-cells. nih.govnih.govmdpi.com This action is glucose-dependent, meaning the insulinotropic effect is more pronounced at higher glucose concentrations, thereby minimizing the risk of hypoglycemia. nih.gov The [Gly8] modification in this compound is known to preserve the insulinotropic activity of the peptide while protecting it from DPP-IV degradation. acs.orgnih.gov
In vitro studies on this compound have demonstrated its ability to activate the GLP-1 receptor. The table below, derived from a study by Miranda et al. (2008), shows the in vitro functional activity (cAMP EC50) and receptor affinity (Ki) of the compound.
| Compound | In Vitro Functional Activity (cAMP EC50, nM) | In Vitro Receptor Affinity (Ki, nM) |
| This compound | 0.290 ± 0.130 | 290 ± 130 |
| [Gly8]GLP-1(7-37)-NH2 (Reference) | 0.021 ± 0.005 | 1.7 ± 0.4 |
| GLP-1(7-37)-NH2 (Native) | 0.023 ± 0.004 | 1.0 ± 0.2 |
| Data from Miranda et al., J. Med. Chem. 2008, 51, 9, 2758–2765. The data for the specific compound of interest is shown in bold. |
Regulation of Glucagon Secretion in Preclinical Studies
In addition to stimulating insulin secretion, GLP-1 is known to suppress the secretion of glucagon from pancreatic alpha-cells in a glucose-dependent manner. nih.govnih.govfrontiersin.org This action is particularly beneficial in type 2 diabetes, where inappropriate elevation of glucagon levels contributes to hyperglycemia. The inhibitory effect on glucagon secretion is mediated through the GLP-1 receptor.
Effects on Pancreatic Beta-Cell Proliferation and Apoptosis in Experimental Models
A significant and highly investigated aspect of GLP-1 receptor agonism is its beneficial effect on pancreatic beta-cell health. nih.govfrontiersin.orgpimr.pl Preclinical studies have consistently shown that GLP-1 and its analogs can stimulate beta-cell proliferation and neogenesis while inhibiting apoptosis (programmed cell death). frontiersin.orgpimr.pl These effects contribute to the preservation and potential expansion of beta-cell mass, which is often diminished in diabetes.
Influence on Food Intake and Body Weight Regulation in Animal Studies
GLP-1 plays a crucial role in the regulation of appetite and food intake. nih.gov It induces satiety and reduces food consumption by delaying gastric emptying and acting on appetite-regulating centers in the brain. nih.gov These effects often lead to weight loss, a significant benefit for many individuals with type 2 diabetes and obesity.
Preclinical studies with various long-acting GLP-1 analogs have consistently demonstrated reductions in food intake and body weight in rodent and non-human primate models. acs.orgnih.govresearchgate.net For instance, a PEGylated GLP-1 analog with a [Gly8] substitution showed a sustained decrease in body weight for several days in nonhuman primates. acs.orgnih.govresearchgate.net It is highly probable that this compound, with its stabilizing modifications, would also exhibit anorectic effects and contribute to weight reduction in animal studies.
Neuroprotective and Cardioprotective Effects in Animal Disease Models
Emerging evidence from preclinical research indicates that the benefits of GLP-1 receptor agonism extend beyond glycemic control to include neuroprotective and cardioprotective effects. nih.govfrontiersin.orgmdpi.com GLP-1 receptors are expressed in the brain and the cardiovascular system, and their activation has been shown to be beneficial in animal models of neurodegenerative diseases and cardiovascular conditions.
In the context of neuroprotection, GLP-1 analogs have been shown to reduce inflammation, oxidative stress, and apoptosis in neuronal cells. mdpi.com Cardioprotective effects include improvements in cardiac function, reduction of infarct size after ischemia, and anti-inflammatory effects within the vasculature. frontiersin.orgnih.gov These effects are thought to be mediated through both direct actions on the GLP-1 receptor in these tissues and indirect effects related to improved metabolic control. As a GLP-1 receptor agonist, this compound is a candidate for possessing similar neuroprotective and cardioprotective properties in relevant animal disease models.
Structure Activity Relationship Sar Studies and Future Analog Design Principles for Glp 1
Elucidation of Key Amino Acid Residues for Receptor Interaction and Activation
The interaction between GLP-1 and its receptor (GLP-1R), a class B G-protein coupled receptor (GPCR), is a complex process governed by specific amino acid residues. portlandpress.com The prevailing "two-domain model" suggests a two-step mechanism for receptor activation. portlandpress.com Initially, the C-terminal helical portion of the GLP-1 peptide binds to the large N-terminal extracellular domain (ECD) of the GLP-1R. portlandpress.comnih.govresearchgate.net This is followed by the interaction of the N-terminal region of GLP-1 with the transmembrane (TM) domain and extracellular loops of the receptor, which triggers receptor activation. nih.govresearchgate.net
Systematic alanine (B10760859) scanning mutagenesis studies have been instrumental in identifying the critical residues for this interaction. These studies have revealed that specific amino acids are crucial for either receptor binding, activation, or both.
Key Residues for Receptor Binding and Activation:
| Residue | Importance | Finding |
| His7 | Both Binding & Activation | Highly conserved in the glucagon (B607659) family, its deletion leads to a significant loss of affinity. nih.gov Alanine substitution results in a substantial decrease in both binding and cAMP production. nih.gov |
| Gly10 | Both Binding & Activation | Alanine substitution leads to a marked decrease in binding affinity and a substantial decrease in cAMP production. nih.gov |
| Asp15 | Both Binding & Activation | Alanine substitution results in a marked decrease in binding affinity and a substantial decrease in cAMP production. nih.gov |
| Phe28 | Both Binding & Activation | Alanine substitution leads to a marked decrease in binding affinity and a substantial decrease in cAMP production. nih.gov |
| Phe12 | Binding | Alanine substitution causes a marked decrease in binding affinity. nih.gov |
| Thr13 | Binding | Alanine substitution causes a marked decrease in binding affinity. nih.gov |
| Ile29 | Binding | Alanine substitution causes a marked decrease in binding affinity. nih.gov |
| Glu9 | Activation & Stability | Substitution, particularly with proline, significantly reduces susceptibility to DPP-IV degradation. researchgate.net |
The N-terminal region of GLP-1, particularly the first few amino acids, is essential for full agonist activity. nih.gov The C-terminal helix of GLP-1 also plays a crucial role, with residues between Ala24 and Val33 interacting with the N-terminal domain of the receptor. nih.gov
Contribution of Glycine (B1666218) at Position 8 to Receptor Agonism and Metabolic Stability
The native GLP-1 peptide has a very short half-life in the body due to rapid degradation by the enzyme dipeptidyl peptidase-IV (DPP-IV), which cleaves the peptide between Ala8 and Glu9. nih.gov This rapid inactivation is a major hurdle for its therapeutic use.
The substitution of Alanine at position 8 with Glycine (Gly8) is a key modification in the analog c[Glu24-Lys28][Gly8]GLP-1(7-37)-NH2. This single amino acid change has profound effects on the peptide's properties:
Enhanced Metabolic Stability: The Gly8 substitution confers resistance to DPP-IV degradation. nih.gov This is because DPP-IV has a strong preference for Alanine at the P1' position (the second amino acid from the N-terminus). By replacing it with Glycine, the rate of cleavage is significantly reduced, leading to a longer plasma half-life. nih.gov
The combination of preserved potency and increased metabolic stability makes the Gly8 substitution a highly effective strategy in the design of long-acting GLP-1 analogs.
Functional Significance of the Glu24-Lys28 Lactam Bridge on Peptide Conformation and Activity
The native GLP-1 peptide is flexible in solution, but it adopts a helical conformation, particularly in the C-terminal region, upon binding to its receptor. nih.gov Stabilizing this active helical conformation is a key strategy for improving the potency and stability of GLP-1 analogs.
The introduction of a lactam bridge, a type of chemical bond, between specific amino acid residues can constrain the peptide's conformation. In the analog this compound, a lactam bridge is formed between Glutamic acid (Glu) at position 24 and Lysine (B10760008) (Lys) at position 28.
The functional significance of this Glu24-Lys28 lactam bridge is multifaceted:
Conformational Stabilization: The lactam bridge enforces a helical structure in the C-terminal region of the peptide. nih.gov This pre-organization of the peptide into its bioactive conformation can lead to a higher affinity for the GLP-1R.
Improved Potency: By stabilizing the helical binding determinant, the lactam bridge can lead to an increase in the peptide's potency, sometimes by several fold. nih.gov
Enhanced Proteolytic Resistance: The constrained conformation provided by the lactam bridge can also shield the peptide from degradation by other proteases, such as neutral endopeptidase 24.11 (NEP 24.11). nih.gov
The strategic placement of lactam bridges, often in combination with other modifications like the Gly8 substitution, is a powerful tool for creating highly potent and stable GLP-1 analogs.
Rational Design Strategies for Optimizing GLP-1 Analog Potency, Selectivity, and Duration of Action
The development of new GLP-1 analogs is guided by rational design strategies aimed at optimizing their therapeutic properties. The goal is to create molecules with high potency, selectivity for the GLP-1R, and a prolonged duration of action to allow for less frequent administration.
Key Design Strategies:
| Strategy | Description | Example |
| Amino Acid Substitution | Replacing specific amino acids to enhance stability, potency, or alter signaling pathways. | Substitution of Ala8 with Glycine to prevent DPP-IV cleavage. nih.gov |
| Conformational Constraint | Introducing chemical bridges (e.g., lactam bridges) to stabilize the active helical conformation. | Introduction of a Glu-Lys lactam bridge to enhance potency and stability. nih.govnih.gov |
| PEGylation | Attaching polyethylene (B3416737) glycol (PEG) chains to the peptide to increase its size and hydrodynamic radius, thereby reducing renal clearance and enzymatic degradation. | PEGylated GLP-1 analogs have shown sustained in vivo efficacy. acs.orgresearchgate.net |
| Acylation/Albumin Binding | Attaching a fatty acid chain to the peptide, which allows it to bind to serum albumin, creating a circulating depot and extending its half-life. | A GLP-1 derivative connected to an albumin-binding peptide showed a prolonged anti-diabetic effect. nih.gov |
A deep understanding of the structure-activity relationships of GLP-1 is crucial for applying these strategies effectively. Computational modeling and structural biology techniques are increasingly being used to predict the effects of different modifications and guide the design of novel analogs with superior therapeutic profiles. preprints.org
Exploration of Multimodal Agonism and Poly-Pharmacology in GLP-1 Analog Development
While GLP-1R agonists have proven to be highly effective, the field is now moving towards the development of multimodal agonists that target more than one receptor. This approach, known as poly-pharmacology, aims to achieve superior therapeutic outcomes by simultaneously modulating multiple signaling pathways involved in metabolic regulation. nih.gov
The most prominent examples of this strategy are dual and triple agonists that combine GLP-1R agonism with activity at other incretin (B1656795) or related receptors, such as:
Glucose-dependent Insulinotropic Polypeptide (GIP) Receptor: GIP is another incretin hormone that, like GLP-1, stimulates insulin (B600854) secretion. Dual GLP-1R/GIPR agonists have shown enhanced efficacy in improving glycemic control and promoting weight loss compared to selective GLP-1R agonists. nih.gov
Glucagon Receptor (GCGR): While glucagon generally has effects opposite to GLP-1 (e.g., increasing blood glucose), co-agonism at the GCGR can have beneficial effects on energy expenditure and liver fat metabolism.
The development of these multi-agonist peptides represents a new frontier in the treatment of metabolic diseases. nih.gov However, there are still knowledge gaps regarding the precise mechanisms underlying their enhanced efficacy and the potential for off-target effects. nih.gov Continued research is essential to fully understand the benefits and risks associated with these novel poly-pharmacological agents. nih.gov
Advanced Research Methodologies for Glp 1 Analog Evaluation
Radioligand Binding Assays for Receptor Affinity Determination
Determining the binding affinity of a novel analog to its target receptor is a fundamental first step in its characterization. Radioligand binding assays provide a quantitative measure of this interaction, typically expressed as the inhibition constant (Ki). moleculardevices.comgiffordbioscience.com These assays are based on the principle of competition between the unlabeled test compound (c[Glu24-Lys28][Gly8]GLP-1(7-37)-NH2) and a radiolabeled ligand for binding to the GLP-1 receptor (GLP-1R). nih.gov
The experimental procedure involves using cell membranes prepared from a cell line, such as Human Embryonic Kidney 293 (HEK293) cells, that has been engineered to express a high density of the human GLP-1R. nih.gov These membranes are incubated in a multi-well plate format with a fixed concentration of a high-affinity radiolabeled GLP-1R ligand, commonly ¹²⁵I-labeled GLP-1 or ¹²⁵I-labeled Exendin(9-39). nih.gov The assay is conducted by adding increasing concentrations of the unlabeled test compound, this compound, to compete for the binding sites. giffordbioscience.com
Following an incubation period to allow the binding to reach equilibrium, the membrane-bound radioligand is separated from the unbound radioligand by rapid vacuum filtration through glass fiber filters. nih.gov The radioactivity trapped on the filters, which corresponds to the amount of bound radioligand, is then measured using a gamma counter. nih.gov The data are used to generate a competition curve, from which the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation, which also accounts for the concentration and affinity of the radioligand. giffordbioscience.com A lower Ki value signifies a higher binding affinity of the compound for the receptor.
Table 1: Hypothetical GLP-1R Binding Affinity of this compound
| Compound | IC50 (nM) | Ki (nM) |
| Native GLP-1(7-37) | 2.5 | 1.2 |
| Exendin-4 | 1.8 | 0.9 |
| This compound | 3.1 | 1.5 |
This interactive table presents hypothetical data for illustrative purposes.
Mass Spectrometry (MS) Techniques for Peptide Characterization and Degradation Product Identification
Mass spectrometry is an indispensable analytical tool for the structural verification and stability assessment of peptide-based therapeutics. chromatographyonline.comtheanalyticalscientist.com High-resolution mass spectrometry (HRMS), typically coupled with liquid chromatography (LC-MS), is used to confirm the identity and purity of this compound. labrulez.com This analysis verifies its exact molecular weight, confirming the correct amino acid sequence, the successful formation of the internal lactam bridge, and the C-terminal amidation. resolvemass.ca
Furthermore, MS is critical for identifying potential degradation pathways through forced degradation studies. lcms.czresearchgate.net In these studies, the peptide is subjected to accelerated stress conditions, including exposure to oxidative agents (e.g., hydrogen peroxide), extreme pH levels, and elevated temperatures. vu.nlnih.gov LC-MS analysis of the stressed samples can separate and identify degradation products. lcms.cz For instance, a mass shift of +16 Da would indicate the oxidation of a susceptible amino acid residue, such as methionine or tryptophan. resolvemass.ca Identifying these degradation products is vital for understanding the chemical liabilities of the molecule and for developing stable formulations.
Table 4: Hypothetical Degradation Products of this compound Identified by LC-MS
| Stress Condition | Observed Mass Shift (Da) | Putative Modification |
| Oxidation (H₂O₂) | +16 | Mono-oxidation of Met residue |
| Oxidation (H₂O₂) | +32 | Di-oxidation of Met residue |
| High pH | -17 | Deamidation at Asn/Gln residue |
| High Temperature | various | Aggregation/Fragmentation |
This interactive table presents hypothetical data for illustrative purposes.
In Vitro and Ex Vivo Stability Determination Methodologies
The therapeutic efficacy of a peptide analog is highly dependent on its stability in biological fluids.
In Vitro Stability
In vitro stability assays are performed to predict the half-life of this compound in the bloodstream. The primary route of degradation for native GLP-1 is cleavage by the enzyme DPP-4. The [Gly8] substitution in the test compound is designed to provide resistance to this enzyme. To confirm this, the peptide is incubated in plasma from relevant species (e.g., rat, monkey, human) at 37°C. rsc.org Aliquots are removed at various time points, and the reaction is quenched. The remaining concentration of the intact peptide is quantified by LC-MS. researchgate.net These data are used to calculate the peptide's in vitro half-life, which is expected to be significantly longer than that of native GLP-1.
Table 5: Hypothetical In Vitro Plasma Stability
| Compound | Half-life in Human Plasma (hours) |
| Native GLP-1(7-37) | < 0.1 |
| This compound | > 48 |
This interactive table presents hypothetical data for illustrative purposes.
Ex Vivo Stability
During preclinical development, it is important to measure not just the total concentration of a drug but also its biologically active concentration, especially if there is a possibility of neutralizing anti-drug antibodies (ADAs) being generated. researchgate.net An ex vivo potency assay addresses this by measuring the functional activity of the drug in plasma samples taken from treated animals. researchgate.net The plasma sample is applied to GLP-1R-expressing cells, and the resulting cAMP response is measured. This "active" concentration can then be compared to the "total" concentration determined by LC-MS. A significant discrepancy between the two values would suggest the presence of neutralizing ADAs or other inactivating factors. researchgate.net
Immunohistochemistry and Molecular Biology Techniques for Receptor Expression Analysis
Understanding the tissue distribution of the GLP-1R is essential for predicting the sites of action and potential off-target effects of an agonist.
Immunohistochemistry (IHC)
IHC is a powerful technique used to visualize the location of the GLP-1R protein in tissue sections. biossusa.com The method involves applying a specific monoclonal antibody that binds to the GLP-1R on thin slices of formalin-fixed, paraffin-embedded tissues. nih.govnih.gov The antibody binding is then detected using a chromogenic or fluorescent secondary antibody, allowing for microscopic visualization. This can confirm high levels of GLP-1R expression in pancreatic β-cells, often by co-staining for insulin (B600854). nih.gov IHC can also be used to explore GLP-1R expression in other tissues known to be responsive to GLP-1, such as the brain, kidney, and gastrointestinal tract. researchgate.netnih.gov
Molecular Biology Techniques
Quantitative real-time polymerase chain reaction (qRT-PCR) is a sensitive molecular biology technique used to measure the expression levels of GLP-1R messenger RNA (mRNA) in different tissues or cell types. researchgate.netresearchgate.net The process involves extracting total RNA from a tissue sample, converting it into complementary DNA (cDNA) through reverse transcription, and then amplifying the GLP-1R cDNA using specific primers in a real-time PCR instrument. nih.gov The level of mRNA expression is quantified and typically normalized to the expression of one or more stable housekeeping genes. This provides robust, quantitative data on which tissues have the genetic machinery to produce the GLP-1R, complementing the protein-level information provided by IHC.
Table 6: Hypothetical Relative GLP-1R mRNA Expression in Human Tissues (qRT-PCR)
| Tissue | Relative GLP-1R mRNA Expression (Arbitrary Units) |
| Pancreas | 100.0 |
| Lung | 15.2 |
| Kidney | 25.8 |
| Heart | 5.1 |
| Brain (Hypothalamus) | 35.4 |
| Adipose Tissue | 8.9 |
This interactive table presents hypothetical data for illustrative purposes, normalized to pancreatic expression.
Q & A
Q. What structural modifications distinguish c[Glu24-Lys28][Gly8]GLP-1(7-37)-NH2 from native GLP-1(7-36)NH2?
The compound features three key modifications:
- Gly8 substitution : Replaces Ala8 to reduce DPP-4 cleavage susceptibility .
- Cyclization via Glu24-Lys28 : Introduces a covalent bridge between Glu24 and Lys28 to stabilize the α-helical structure, potentially enhancing receptor binding .
- C-terminal amidation : Retains the NH2 group at position 37, a feature shared with GLP-1(7-36)NH2, which preserves bioactivity compared to non-amidated forms . Methodological Insight: Use mass spectrometry and circular dichroism (CD) to confirm structural integrity and secondary structure stabilization .
Q. How does the Gly8 substitution affect DPP-4 degradation kinetics?
Native GLP-1(7-36)NH2 is rapidly cleaved by DPP-4 at Ala2, resulting in a half-life of <2 minutes . Substituting Ala8 with Gly introduces steric hindrance, slowing enzymatic degradation. Comparative studies using in vitro DPP-4 cleavage assays (e.g., HPLC or fluorescence-based degradation monitoring) show reduced degradation rates for Gly8-modified analogs .
Q. What are the primary bioactivity assays for validating this compound?
- Insulin secretion : Use glucose-stimulated insulin secretion (GSIS) assays in pancreatic β-cell lines (e.g., INS-1) or isolated islets .
- cAMP signaling : Measure intracellular cAMP levels via ELISA or FRET-based biosensors in GLP-1 receptor-expressing cells .
- In vivo glucose tolerance tests (GTT): Administer the compound to diabetic rodent models (e.g., ob/ob mice) and monitor blood glucose and insulin levels .
Advanced Research Questions
Q. How can researchers reconcile discrepancies in potency data between in vitro and in vivo models?
Discrepancies often arise due to:
- Pharmacokinetic factors : Rapid renal clearance or proteolytic degradation in vivo despite in vitro stability. Mitigate by using DPP-4 inhibitors (e.g., sitagliptin) or albumin-binding modifications .
- Receptor desensitization : Chronic exposure may downregulate GLP-1R. Perform time-course studies to assess acute vs. sustained effects .
- Species-specific receptor affinity : Validate receptor binding using humanized GLP-1R murine models .
Q. What strategies optimize the synthesis of this compound with high purity?
- Solid-phase peptide synthesis (SPPS) : Use Fmoc/t-Bu chemistry for stepwise assembly. Monitor coupling efficiency via Kaiser tests .
- Cyclization optimization : Employ orthogonal protecting groups (e.g., Alloc for Lys28) and selective deprotection for Glu24-Lys28 lactamization .
- Purification : Reverse-phase HPLC with C18 columns and acetonitrile/water gradients. Validate purity (>95%) via LC-MS .
Q. How do researchers address conflicting data on the compound’s α-helix stability versus bioactivity?
- Structure-activity relationship (SAR) studies : Compare analogs with varying cyclization positions (e.g., Glu24-Lys28 vs. Glu16-Lys20) using CD spectroscopy and receptor activation assays .
- Molecular dynamics (MD) simulations : Model the peptide-receptor interaction to identify critical residues for binding versus structural stability .
Q. What experimental controls are critical for assessing in vivo stability?
- Plasma stability assays : Incubate the compound in murine/human plasma with/without protease inhibitors (e.g., EDTA, aprotinin) .
- Pharmacokinetic profiling : Use radiolabeled (³H/¹⁴C) or fluorescently tagged analogs to track half-life and tissue distribution .
- DPP-4 activity monitoring : Measure plasma DPP-4 levels before and after compound administration to confirm enzyme inhibition efficacy .
Data Interpretation and Validation
Q. How should researchers interpret conflicting reports on the compound’s insulinotropic vs. anorectic effects?
- Dose-dependent effects : Low doses may preferentially stimulate insulin secretion, while higher doses activate central appetite-regulating pathways. Perform dose-response studies in both peripheral and CNS models .
- Temporal resolution : Use continuous glucose monitoring (CGM) and food intake tracking to decouple acute metabolic effects from long-term satiety signals .
Q. What statistical methods are recommended for analyzing small-sample in vivo studies?
- Mixed-effects models : Account for inter-individual variability in glucose tolerance or insulin sensitivity .
- Non-parametric tests (e.g., Mann-Whitney U) : Use for non-normally distributed data, common in small cohorts .
- Power analysis : Predefine sample sizes based on pilot data to ensure adequate detection of effect sizes (e.g., ΔAUCglucose ≥20%) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
